Cas no 1805307-50-9 (3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol)

3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol is a fluorinated pyridine derivative with a chloromethyl and hydroxymethyl functional group, offering versatile reactivity for further synthetic modifications. The presence of trifluoromethoxy and trifluoromethyl substituents enhances its electron-withdrawing properties, making it valuable in the development of agrochemicals and pharmaceuticals. The chloromethyl group allows for nucleophilic substitution reactions, while the hydroxymethyl group provides a handle for derivatization or conjugation. Its unique structure contributes to improved metabolic stability and lipophilicity in target compounds. This intermediate is particularly useful in the synthesis of biologically active molecules, where fluorine incorporation is critical for optimizing potency and pharmacokinetic properties.
3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol structure
1805307-50-9 structure
Product name:3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol
CAS No:1805307-50-9
MF:C9H6ClF6NO2
Molecular Weight:309.592862606049
CID:4812341

3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol 化学的及び物理的性質

名前と識別子

    • 3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol
    • インチ: 1S/C9H6ClF6NO2/c10-2-5-6(19-9(14,15)16)1-4(3-18)17-7(5)8(11,12)13/h1,18H,2-3H2
    • InChIKey: ZPPMVCIPJWLBKW-UHFFFAOYSA-N
    • SMILES: ClCC1=C(C=C(CO)N=C1C(F)(F)F)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 9
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 297
  • トポロジー分子極性表面積: 42.4
  • XLogP3: 2.5

3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029078664-1g
3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol
1805307-50-9 97%
1g
$1,519.80 2022-04-01

3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol 関連文献

3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanolに関する追加情報

Research Brief on 3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol (CAS: 1805307-50-9)

The compound 3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol (CAS: 1805307-50-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic pyridine derivative, characterized by its unique trifluoromethoxy and trifluoromethyl substituents, exhibits promising potential as a building block for novel bioactive molecules. Recent studies have focused on its synthetic utility, pharmacological properties, and applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for this compound, highlighting its role as a key intermediate in the development of kinase inhibitors. The researchers demonstrated that the chloromethyl group at the 3-position allows for facile functionalization, enabling the introduction of diverse pharmacophores. Meanwhile, the trifluoromethoxy and trifluoromethyl groups contribute to enhanced metabolic stability and membrane permeability, making this scaffold particularly valuable for CNS-targeted therapeutics.

In the context of drug discovery, several pharmaceutical companies have incorporated this pyridine derivative into their screening libraries. A recent patent application (WO2023056421) discloses its use in the synthesis of novel TRPV1 antagonists for pain management. The compound's ability to modulate ion channel activity while maintaining favorable pharmacokinetic profiles has positioned it as a promising candidate for further optimization.

From a chemical biology perspective, researchers at the Scripps Research Institute have utilized 1805307-50-9 as a versatile probe for studying protein-ligand interactions. The molecule's distinct 19F NMR signature, conferred by its multiple fluorine atoms, enables real-time monitoring of binding events. This application was detailed in a 2024 ACS Chemical Biology publication, where the compound served as a molecular scaffold for developing selective PDE4 inhibitors.

Ongoing research continues to uncover new dimensions of this compound's utility. A recent preprint on bioRxiv describes its incorporation into PROTAC (proteolysis targeting chimera) molecules, leveraging the pyridine core for E3 ligase recruitment. The chloromethyl group proves particularly valuable for click chemistry applications, facilitating rapid derivatization and library synthesis. These developments suggest that 3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol will remain a focus of medicinal chemistry efforts in the coming years.

As the field progresses, researchers are paying particular attention to the compound's safety profile and scalability. Preliminary toxicology studies presented at the 2024 ACS Spring Meeting indicate favorable in vitro safety parameters, though comprehensive in vivo evaluations are still underway. The synthetic community has also made strides in developing more efficient routes to this scaffold, with a recent Organic Process Research & Development paper reporting a high-yield, chromatography-free synthesis.

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